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molecular formula C8H8ClN5 B8379075 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-pyrazol-5-amine

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B8379075
M. Wt: 209.63 g/mol
InChI Key: IBCZAPIXMUEPLR-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

The reaction mixture of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-pyrazol-5-amine, 9.C (74.0 mg, 353.0 μmol) and methanamine (394.7 mg, 1.0 ml, 40% in water, 1.27 mmol) in 1,4-dioxane (1.5 ml) in a seal tube was heated at 50° C. for 7 h. LCMS results showed the reaction was done. The solvent was removed. The crude product was used for next step. MS ESI (pos.) m/e: 205.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[CH:12]=[C:11]([NH2:13])[N:10]([CH3:14])[N:9]=2)[CH:5]=[CH:4][N:3]=1.[CH3:15][NH2:16]>O1CCOCC1>[NH2:13][C:11]1[N:10]([CH3:14])[N:9]=[C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH:16][CH3:15])[N:7]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=NN(C(=C1)N)C
Name
Quantity
74 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=NN(C(=C1)N)C
Name
Quantity
1 mL
Type
reactant
Smiles
CN
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
LCMS results
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NN1C)C1=NC(=NC=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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